molecular formula C6H5BrClNO B1379599 3-Bromo-5-chloro-6-methylpyridin-2-ol CAS No. 1423037-27-7

3-Bromo-5-chloro-6-methylpyridin-2-ol

Cat. No.: B1379599
CAS No.: 1423037-27-7
M. Wt: 222.47 g/mol
InChI Key: QDLZTNVFWGSPIY-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-6-methylpyridin-2-ol (CAS 1423037-27-7) is a halogenated pyridine derivative with the molecular formula C₆H₅BrClNO and a molecular weight of 222.47 g/mol . Structurally, it features a hydroxyl group at position 2, bromine at position 3, chlorine at position 5, and a methyl group at position 6 on the pyridine ring. This compound is also referred to as 3-bromo-5-chloro-6-methylpyridin-2-one in tautomeric forms, where the hydroxyl group may exist as a ketone depending on the environment .

Pyridine derivatives like this are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity.

Properties

IUPAC Name

3-bromo-5-chloro-6-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c1-3-5(8)2-4(7)6(10)9-3/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLZTNVFWGSPIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101258033
Record name 2(1H)-Pyridinone, 3-bromo-5-chloro-6-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423037-27-7
Record name 2(1H)-Pyridinone, 3-bromo-5-chloro-6-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423037-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(1H)-Pyridinone, 3-bromo-5-chloro-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101258033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-6-methylpyridin-2-ol typically involves the bromination and chlorination of 6-methylpyridin-2-ol. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective substitution on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-6-methylpyridin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield aminopyridine derivatives, while oxidation can produce pyridone derivatives .

Scientific Research Applications

3-Bromo-5-chloro-6-methylpyridin-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs targeting various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-6-methylpyridin-2-ol depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

5-Bromo-2-chloropyridin-3-ol (CAS 286946-77-8)
  • Structure : Bromine at position 5, chlorine at position 2, hydroxyl at position 3.
  • Molecular Formula: C₅H₃BrClNO.
  • Key Differences : The altered positions of bromine and chlorine significantly impact electronic distribution. The target compound (3-Br, 5-Cl) has steric hindrance near the hydroxyl group, whereas 5-Bromo-2-chloropyridin-3-ol places bromine in a para position relative to chlorine. This affects reactivity in cross-coupling reactions .
  • Commercial Availability : Priced at $240/1 g , indicating moderate accessibility .
3-Iodo-5-methylpyridin-2-ol
  • Structure : Iodine at position 3, methyl at position 5, hydroxyl at position 2.
  • Key Differences : Substitution of bromine with iodine introduces a heavier halogen, altering bond strength (C-I is weaker than C-Br) and polarizability. This compound may exhibit enhanced reactivity in nucleophilic substitutions but reduced stability under light or heat .
3-Amino-5-bromo-6-methylpyridin-2-ol (CAS 865156-59-8)
  • Structure: Amino group at position 3, bromine at position 5, methyl at position 4.

Functional Group Variations

4-Bromo-2-methoxy-6-methylpyridine (CAS 13466-38-1)
  • Structure : Methoxy group at position 2, bromine at position 4, methyl at position 5.
  • Key Differences : The methoxy group (electron-donating) contrasts with the hydroxyl group (electron-withdrawing), altering the ring’s electronic profile and solubility in organic solvents .
5-Bromo-2-(2-hydroxyethoxy)pyridin-3-ol
  • Structure : Ethylene glycol-linked hydroxyl group at position 2, bromine at position 5.

Physicochemical and Hazard Profiles

5-Bromo-3-chloro-6-methylpyridin-2-ol (Note: Likely a positional isomer of the target compound)
  • Hazards : Listed with H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • Purity : 95%, indicating industrial-grade suitability .
3-Bromo-5-chloro-6-methylpyridin-2-ol
  • Hazards : While explicit data are unavailable, analogous halogenated pyridines suggest similar risks. Precautionary measures (e.g., P261, P305) are recommended .

Data Tables

Table 1: Structural and Commercial Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Price (1 g) Key Substituents
This compound 1423037-27-7 C₆H₅BrClNO 222.47 N/A 3-Br, 5-Cl, 6-Me, 2-OH
5-Bromo-2-chloropyridin-3-ol 286946-77-8 C₅H₃BrClNO 208.45 $240 5-Br, 2-Cl, 3-OH
3-Amino-5-bromo-6-methylpyridin-2-ol 865156-59-8 C₆H₇BrN₂O 215.04 N/A 3-NH₂, 5-Br, 6-Me, 2-OH

Table 2: Hazard Profiles

Compound Name Hazard Statements Precautionary Measures
5-Bromo-3-chloro-6-methylpyridin-2-ol H315, H319, H335 P261, P305, P351, P338
This compound Likely similar to above Use PPE, avoid inhalation

Biological Activity

3-Bromo-5-chloro-6-methylpyridin-2-ol is an organic compound with notable biological activities, particularly in the fields of medicinal chemistry and agriculture. This article provides a comprehensive overview of its biological activity, including relevant studies, mechanisms of action, and potential applications.

The molecular formula of this compound is C₆H₅BrClNO, with a molecular weight of 222.47 g/mol. The compound features a hydroxyl group (-OH) attached to the pyridine ring, which is critical for its biological activity. Its systematic name indicates the positions of the bromine and chlorine substituents, contributing to its unique reactivity profile.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity. For instance, studies have shown that certain pyridine derivatives can inhibit the growth of various bacterial strains and fungi, suggesting potential applications as antimicrobial agents in pharmaceuticals and agriculture.

Anticancer Activity

The compound's derivatives have been investigated for their anticancer properties. For example, studies have demonstrated that similar pyridine compounds can induce apoptosis in cancer cell lines such as HeLa and A549, highlighting their potential as chemotherapeutic agents . The mechanism often involves the modulation of enzyme activity or receptor interactions that lead to cell cycle arrest or apoptosis.

Case Studies and Research Findings

  • Biodegradation Studies : A study involving Burkholderia sp. MAK1 showed that while many pyridine derivatives were metabolized effectively, this compound did not undergo significant transformation. This suggests that the bromine substituent may hinder enzymatic activity related to its degradation .
  • Synthesis and Applications : The compound has been utilized as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals targeting various diseases. Its unique structure allows for modifications that can enhance biological activity.
  • Pesticidal Activity : Given its biological properties, this compound shows promise as a pesticide or herbicide. Its effectiveness against agricultural pests has been noted, indicating potential applications in crop protection.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
3-Bromo-2-chloro-6-methylpyridineSimilar halogen substitutionsAntimicrobial properties noted
5-Bromo-2-chloro-6-methylpyridineDifferent substitution patternPotential anticancer activity
2-Bromo-6-methylpyridineLacks hydroxyl groupLimited biological activity compared to target compound

Future Directions for Research

Further research is essential to elucidate the precise mechanisms by which this compound exerts its biological effects. Key areas for future study include:

  • Kinetic Studies : Understanding the kinetics of enzyme interactions and binding affinities.
  • Structural Modifications : Exploring how changes in substituents affect biological activity.
  • In Vivo Studies : Conducting animal model studies to assess efficacy and safety profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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